2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,5-Dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with methoxy groups at the 2 and 5 positions, a piperidinyl-substituted pyrimidine moiety, and a methylene bridge linking the two
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonamide.
Pyrimidine Synthesis: Separately, the pyrimidine ring is synthesized, often starting from a suitable precursor such as 2-chloropyrimidine, which undergoes nucleophilic substitution with piperidine to yield 2-(piperidin-1-yl)pyrimidine.
Coupling Reaction: The final step involves the coupling of the benzenesulfonamide with the pyrimidine derivative via a methylene bridge, typically using a reagent like formaldehyde or paraformaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Formation of quinones or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes, receptors, or other proteins.
Pharmaceutical Development: Potential lead compound for the development of new drugs, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Chemical Biology: Utilized in probing biological pathways and mechanisms due to its ability to modulate specific molecular targets.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves:
Molecular Targets: Likely targets include enzymes, receptors, or ion channels where the compound can bind and exert its effects.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzenesulfonamide: Lacks the pyrimidine and piperidine moieties, making it less complex.
N-(Piperidin-1-yl)pyrimidine Derivatives: Similar in having the pyrimidine and piperidine groups but without the benzenesulfonamide core.
Uniqueness
2,5-Dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,5-dimethoxy-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-25-15-6-7-16(26-2)17(12-15)27(23,24)20-13-14-8-9-19-18(21-14)22-10-4-3-5-11-22/h6-9,12,20H,3-5,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKESRHIRQQKKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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